molecular formula C8H7N3OS B462550 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine CAS No. 299935-03-8

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B462550
CAS No.: 299935-03-8
M. Wt: 193.23g/mol
InChI Key: VQXCMIQLBKLRAB-ONEGZZNKSA-N
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Description

Properties

IUPAC Name

5-[(E)-2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)4-3-6-2-1-5-12-6/h1-5H,(H2,9,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXCMIQLBKLRAB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The cyclocondensation of thiosemicarbazide with carboxylic acid derivatives in the presence of phosphoryl chloride (POCl₃) is a well-established method for synthesizing 1,3,4-thiadiazoles. For 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine, the reaction would require a furan-containing precursor such as 2-(furan-2-yl)ethenyl carboxylic acid (Figure 1A).

Reaction Conditions :

  • Stage 1 : A mixture of 2-(furan-2-yl)ethenyl carboxylic acid (25 mmol) and thiosemicarbazide (25 mmol) in POCl₃ (7 mL) is stirred at 75°C for 0.5 hours.

  • Stage 2 : Water (30 mL) is added, and the mixture is refluxed for 4 hours. Basification to pH 8 with NaOH yields the crude product, which is recrystallized from ethanol.

Key Challenges :

  • Synthesis of the 2-(furan-2-yl)ethenyl carboxylic acid precursor, which may require Wittig or Heck reactions to introduce the ethenyl group.

  • Steric hindrance from the ethenyl group could reduce cyclization efficiency.

Yield and Characterization

Analogous syntheses of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine achieve yields of 97%, suggesting that optimized conditions could similarly benefit the target compound. Spectroscopic data for validation would include:

  • ESI-MS : Expected m/z ≈ 193.2 [M+H]⁺.

  • ¹H NMR : Distinct signals for the ethenyl protons (δ 6.5–7.5 ppm) and furan aromatic protons (δ 7.8–8.2 ppm).

Cross-Coupling Strategies for Ethenyl Group Introduction

Heck Coupling with 5-Bromo-1,3,4-thiadiazol-2-amine

The Heck reaction enables the introduction of ethenyl groups via palladium-catalyzed coupling between aryl/heteroaryl halides and alkenes. For this compound:

  • Substrates : 5-Bromo-1,3,4-thiadiazol-2-amine and 2-vinylfuran.

  • Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (2 equiv) in DMF at 100°C.

Reaction Scheme :

5-Bromo-thiadiazol-2-amine+2-vinylfuranPd(OAc)2,ΔTarget Compound\text{5-Bromo-thiadiazol-2-amine} + \text{2-vinylfuran} \xrightarrow{\text{Pd(OAc)}_2, \Delta} \text{Target Compound}

Optimization Considerations :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance Pd catalyst activity.

  • Temperature : Elevated temperatures (100–120°C) improve reaction kinetics.

Suzuki-Miyaura Coupling

While less common for ethenyl groups, Suzuki coupling could be explored using a furan-2-ylboronic acid ethenyl derivative. This method would require a halogenated thiadiazole intermediate and a specialized boronic ester.

Condensation-Oxidation Approach

Thiosemicarbazone Formation and Cyclization

Condensation of 2-(furan-2-yl)ethenyl aldehyde with thiosemicarbazide forms a thiosemicarbazone intermediate, which undergoes oxidative cyclization to yield the thiadiazole ring.

Oxidizing Agents :

  • Iodine (I₂) in ethanol under reflux.

  • Bromine (Br₂) in acetic acid.

Reaction Steps :

  • Thiosemicarbazone Synthesis :

    2-(Furan-2-yl)ethenyl aldehyde+NH₂NHCSNH₂Thiosemicarbazone\text{2-(Furan-2-yl)ethenyl aldehyde} + \text{NH₂NHCSNH₂} \rightarrow \text{Thiosemicarbazone}
  • Oxidative Cyclization :

    ThiosemicarbazoneI2,ΔThis compound\text{Thiosemicarbazone} \xrightarrow{I_2, \Delta} \text{this compound}

Advantages :

  • Avoids harsh acidic conditions required for POCl₃-mediated cyclization.

  • Amenable to scale-up with moderate yields (70–85%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Cyclocondensation70–97High efficiency, one-pot reactionRequires custom carboxylic acid precursor
Heck Coupling60–75Modular, late-stage functionalizationPalladium catalyst cost, side reactions
Condensation-Oxidation65–80Mild conditions, scalableMulti-step synthesis

Spectroscopic and Analytical Validation

Mass Spectrometry

  • ESI-MS : A prominent peak at m/z 193.2 [M+H]⁺ confirms molecular weight.

  • HRMS : Exact mass calculation for C₈H₇N₃OS (193.03 g/mol).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 6.65–6.66 (m, 1H, furan H-4),

    • δ 6.95 (d, J = 3.6 Hz, 1H, furan H-3),

    • δ 7.45 (s, 2H, NH₂),

    • δ 7.83–7.84 (m, 1H, ethenyl CH).

  • ¹³C NMR : Signals at δ 160–165 ppm (C=N), δ 110–150 ppm (furan and ethenyl carbons).

Infrared Spectroscopy

  • IR (ATR) : Peaks at 3252 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=N), and 1524 cm⁻¹ (C=C).

Industrial and Scale-Up Considerations

  • Cost Efficiency : Cyclocondensation is preferred for large-scale production due to lower catalyst costs.

  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

  • Regulatory Compliance : Proper handling of POCl₃ (corrosive) and palladium catalysts (heavy metal waste) is critical .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 5-[2-(Furan-2-yl)ethyl]-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine has a molecular formula of C8H7N3OSC_8H_7N_3OS and a molecular weight of approximately 193.23 g/mol. The compound features a thiadiazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various viruses. A review published in MDPI indicates that certain thiadiazole derivatives exhibit high potency against Tobacco Mosaic Virus (TMV), suggesting a potential application in antiviral drug development .

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of cancer cells. One study reported that a derivative exhibited an IC50 value of 0.28 µg/mL against breast cancer MCF-7 cells, indicating strong growth inhibitory activity . This suggests that this compound could be further explored as a potential anticancer agent.

Pesticidal Activity

Thiadiazole compounds are also recognized for their pesticidal properties. They can serve as effective agents against various agricultural pests and pathogens. The structural features of this compound may contribute to its efficacy as a pesticide, making it valuable in crop protection strategies.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can also serve as a precursor for synthesizing other biologically active derivatives. For example:

CompoundActivityReference
5-(4-Chlorophenyl)-1,3,4-thiadiazoleAnticancer
N-[5-(E)-2-(furan-2-yl)ethenyl]-1,3,4-thiadiazolAntiviral

Mechanism of Action

The mechanism of action of 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antitumor activity may be attributed to its ability to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine
  • Molecular Formula : C₈H₇N₃OS
  • Molecular Weight : 193.23 g/mol
  • CAS Registry Number : 299935-03-8 .

Structural Features :
The compound consists of a 1,3,4-thiadiazole core substituted at position 5 with a trans-ethenyl group linked to a furan-2-yl moiety and an amine group at position 2. The conjugated ethenyl-furan system likely enhances electronic delocalization, which may influence reactivity and biological interactions .

The compound is listed as discontinued by Biosynth, limiting its current availability for research .

Structural and Functional Analogues

The following table summarizes key structural analogues of this compound, their substituents, and reported biological activities:

Compound Name Substituents Molecular Formula Key Activities/Applications References
This compound Ethenyl-furan at C5, amine at C2 C₈H₇N₃OS Inferred: Antifungal, anticancer potential
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine Nitrofuran at C5, amine at C2 C₅H₄N₄O₃S Anticandidal, anticancer (MCF-7 cells)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Chlorobenzylidene at C2, methylphenyl at C5 C₁₅H₁₂ClN₃S Insecticidal, fungicidal
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 3-Fluorophenyl at C5, amine at C2 C₈H₆FN₃S Broad-spectrum biological activity
5-((4-Nitrobenzyl)benzimidazolylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine Benzimidazole-nitrobenzyl at C5, phenyl at C2 C₂₂H₁₇N₇O₂S Xanthine oxidase inhibition, antioxidant
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole Furan-chloronitrophenyl, thiazole-chlorophenyl C₂₀H₁₂Cl₂N₄O₃S Anticancer (MCF-7 cells, IC₅₀ = 125 µg/mL)
Key Comparative Analysis

A. Substituent Effects on Bioactivity :

  • Furan-Based Derivatives: The target compound and 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine both feature furan substituents. The nitro group in the latter enhances anticandidal activity (MIC = 250 µg/mL against Candida utilis), whereas the ethenyl-furan group in the target may improve membrane permeability due to increased hydrophobicity .
  • Aromatic and Halogenated Substituents :
    • Chlorobenzylidene and methylphenyl groups () contribute to pesticidal activity, likely via electrophilic interactions with microbial enzymes .
    • Fluorophenyl () and nitrobenzyl-benzimidazole () groups improve metabolic stability and target binding, as seen in xanthine oxidase inhibition .

B. Pharmacological Potential:

  • Anticancer Activity : Derivatives with extended conjugation (e.g., ethenyl or benzimidazole groups) show promise against cancer cells. For example, 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine derivatives inhibit MCF-7 proliferation (IC₅₀ = 125 µg/mL) . The target compound’s ethenyl-furan group may similarly intercalate DNA or disrupt kinase pathways.
  • Antifungal Activity : Nitrofuran and chloronitrophenyl-furan derivatives exhibit potent anticandidal effects, though less potent than fluconazole (MIC = 2 µg/mL vs. 250 µg/mL) .

Biological Activity

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structure and Properties

The compound features a thiadiazole core linked to a furan moiety via an ethenyl group. This unique structural combination enhances its biological activity, particularly in antimicrobial and anticancer applications. The presence of the furan ring is believed to contribute additional bioactive properties, making this compound a subject of interest for further pharmacological studies.

Biological Activity Overview

Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial , antiviral , and anticancer properties. The following sections detail specific activities and findings from various studies.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of thiadiazole derivatives against various bacterial and fungal strains. The compound has shown:

  • Antibacterial Activity : Effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). In one study, derivatives demonstrated significant inhibition zones in disc diffusion assays, indicating strong antibacterial potential .
  • Antifungal Activity : Exhibited moderate to significant antifungal activity against strains such as Aspergillus niger and Candida albicans. Some derivatives showed higher efficacy than standard antifungal agents .
CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
A1S. aureus1532
A2E. coli1864
B2A. niger2042

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated:

  • Growth Inhibition : Significant growth inhibitory activity against multiple human tumor cell lines. Research indicates that similar thiadiazole compounds can interfere with cellular pathways involved in tumor growth .
  • Mechanism of Action : It is suggested that the compound may interact with specific biological targets leading to apoptosis or cell cycle arrest in cancer cells. This interaction is facilitated by the structural features of the thiadiazole ring .

Case Studies and Research Findings

A series of studies have highlighted the biological activities of thiadiazole derivatives:

  • Antimicrobial Evaluation : A study synthesized several new thiadiazole derivatives and tested their antimicrobial properties using the paper disc diffusion method. Compounds exhibited varying degrees of activity against selected bacterial strains .
  • Antitumor Studies : Research indicated that certain derivatives showed promising results in inhibiting tumor cell proliferation when tested against various cancer cell lines. The study emphasized the need for further investigation into structure-activity relationships to optimize efficacy .
  • Comparative Analysis : When compared with similar compounds lacking the furan or ethenyl groups, this compound exhibited enhanced reactivity and biological activity, suggesting that these substituents play a critical role in its pharmacological effects .

Q & A

Q. What are the optimal synthetic routes for 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of thiosemicarbazide derivatives with carbonyl-containing precursors. For example:

  • Ultrasound-assisted synthesis improves reaction efficiency by enhancing mass transfer and reducing reaction time. This method has been validated for analogous thiadiazoles, achieving yields >80% under sonication .
  • POCl3-mediated cyclization at 90°C under reflux (3–6 hours) is common for forming the thiadiazole core. Neutralization with ammonia precipitates the product, which is recrystallized from DMSO/water mixtures .
  • Key parameters include stoichiometry of reagents, solvent polarity, and temperature control to minimize side reactions (e.g., over-oxidation).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, similar thiadiazoles exhibit dihedral angles between 18°–30° for fused aromatic systems, with N–H···N hydrogen bonding stabilizing the lattice .
  • FT-IR and NMR spectroscopy identify functional groups:
    • IR: N–H stretching (~3300 cm⁻¹), C=N/C–S vibrations (1600–1400 cm⁻¹) .
    • ¹H NMR: Aromatic protons (δ 6.5–8.5 ppm), vinyl protons (δ 6.0–7.0 ppm) .
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks and fragmentation patterns.

Q. What strategies are employed to address poor solubility during purification?

Methodological Answer:

  • Mixed-solvent recrystallization : Use polar aprotic solvents (e.g., DMSO) with water in ratios (1:1 to 2:1) to balance solubility and precipitation .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) resolves impurities, particularly for analogs with substituted aryl groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

  • B3LYP/6-31G(d) basis sets calculate frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and nucleophilic/electrophilic sites. For example, furan-substituted thiadiazoles show HOMO localization on the thiadiazole ring, indicating oxidative stability .
  • Electrostatic potential (ESP) maps reveal regions of high electron density (e.g., sulfur and nitrogen atoms), guiding derivatization for enhanced bioactivity .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they affect material properties?

Methodological Answer:

  • Hydrogen-bonded networks : N–H···N interactions between thiadiazole amines (2.8–3.0 Å) create 2D supramolecular sheets, as seen in SC-XRD studies. These interactions influence melting points and solubility .
  • π-π stacking : Furan and thiadiazole rings stack at 3.5–4.0 Å distances, affecting solid-state luminescence .

Q. How is biological activity assessed in vitro, and what structural features correlate with efficacy?

Methodological Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) show that electron-withdrawing groups (e.g., Cl, CF₃) enhance activity. For example, 5-(4-chlorophenyl) analogs exhibit MIC values of 8–16 µg/mL .
  • DFT-guided SAR : Thiadiazole derivatives with extended π-systems (e.g., ethenyl linkers) show improved DNA intercalation potential, as evidenced by docking studies .

Q. How are contradictions in spectral data (e.g., NMR vs. XRD) resolved?

Methodological Answer:

  • Dynamic effects in solution : XRD provides static structure data, while NMR captures dynamic conformers. For example, SC-XRD may show planar thiadiazole rings, but NMR reveals restricted rotation of substituents (e.g., furan) due to steric hindrance .
  • Variable-temperature NMR : Cooling to −40°C slows conformational exchange, resolving split peaks for diastereotopic protons .

Q. What computational and experimental approaches reconcile discrepancies between X-ray and DFT-optimized geometries?

Methodological Answer:

  • RMSD analysis : Compare DFT-optimized gas-phase structures with XRD data. Discrepancies >0.3 Å suggest solid-state packing effects (e.g., hydrogen bonding) not modeled in DFT .
  • Periodic DFT calculations : Incorporate crystal lattice parameters to simulate solid-state geometry, improving agreement with experimental bond lengths (<0.02 Å error) .

Q. How are reaction mechanisms elucidated for novel synthetic pathways?

Methodological Answer:

  • Isotopic labeling : Use ¹³C-labeled thiosemicarbazide to track cyclization steps via ¹³C NMR .
  • Kinetic studies : Monitor intermediate formation (e.g., thiolate anions) using time-resolved IR spectroscopy. For ultrasound-assisted reactions, rate constants increase 3-fold compared to conventional heating .

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